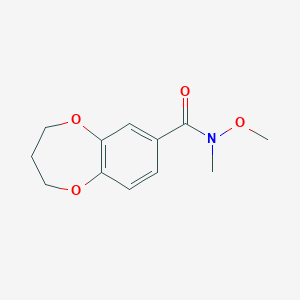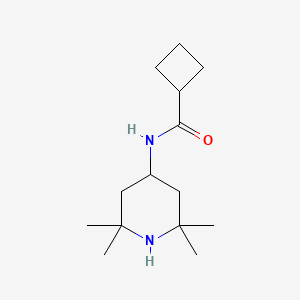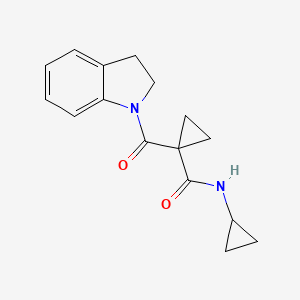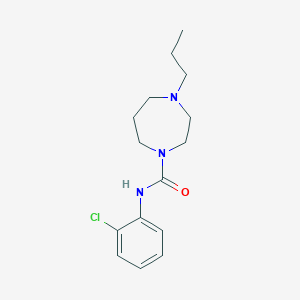
N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide, commonly known as clocapramine, is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
Clocapramine acts by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor, which enhances the inhibitory effects of GABA on the central nervous system. This results in a decrease in neuronal excitability and a reduction in anxiety, depression, and psychotic symptoms.
Biochemical and Physiological Effects
Clocapramine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its ability to reduce anxiety and depression.
Advantages and Limitations for Lab Experiments
Clocapramine has several advantages for lab experiments. It has a high affinity for the benzodiazepine site on the GABA receptor, which makes it a useful tool for studying the role of the GABA receptor in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using clocapramine in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models. It also has a relatively low potency compared to other benzodiazepines, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on clocapramine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of clocapramine and its mechanism of action on the GABA receptor.
Conclusion
In conclusion, clocapramine is a synthetic compound with potential therapeutic applications in various neurological and psychiatric disorders. It acts by binding to the benzodiazepine site on the GABA receptor, which enhances the inhibitory effects of GABA on the central nervous system. It has been studied extensively for its anxiolytic, antidepressant, and antipsychotic properties, as well as its potential use in the treatment of drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential of clocapramine in these areas and to identify new potential therapeutic applications.
Synthesis Methods
The synthesis of clocapramine involves the reaction of 2-chlorobenzoyl chloride with propylamine to form N-(2-chlorophenyl)propylamide, which is then reacted with ethyl chloroformate to yield N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide. The purity of the compound can be enhanced by recrystallization from ethanol.
Scientific Research Applications
Clocapramine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-2-8-18-9-5-10-19(12-11-18)15(20)17-14-7-4-3-6-13(14)16/h3-4,6-7H,2,5,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJQMJRXJCUOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

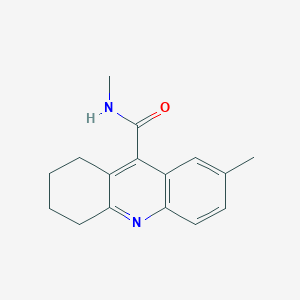
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
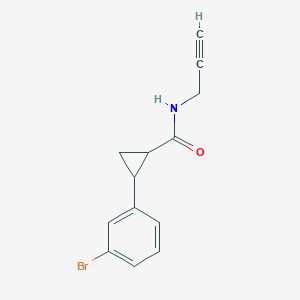
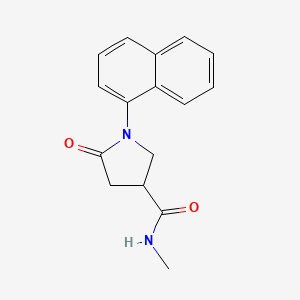
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
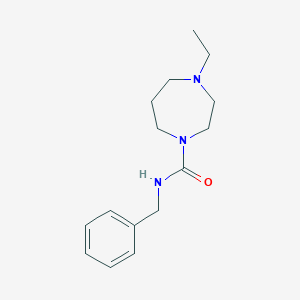
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
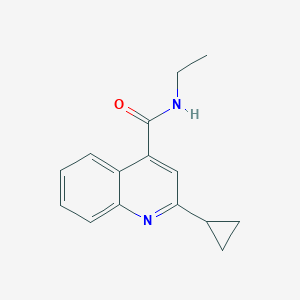
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
